利巴韦林

描述

It was first synthesized in 1972 and has since been used to treat various viral infections, including hepatitis C, respiratory syncytial virus, and certain viral hemorrhagic fevers . Ribavirin is listed on the World Health Organization’s List of Essential Medicines due to its importance in treating these infections .

作用机制

利巴韦林通过多种机制发挥其抗病毒作用:

抑制肌苷单磷酸脱氢酶 (IMPDH): 这会导致鸟苷三磷酸库的枯竭,抑制病毒 RNA 的合成.

聚合酶抑制: 利巴韦林作为病毒聚合酶的抑制剂,影响各种病毒的复制.

诱变: 利巴韦林在病毒 RNA 中诱导突变,导致错误灾难和病毒活力丧失.

免疫调节: 利巴韦林调节宿主免疫反应,增强其他治疗的抗病毒效果.

科学研究应用

利巴韦林有广泛的科学研究应用:

生化分析

Biochemical Properties

Ribavirin plays a significant role in biochemical reactions by interfering with the synthesis of viral mRNA. It is phosphorylated intracellularly by adenosine kinase to form ribavirin mono-, di-, and triphosphate metabolites . These metabolites inhibit inosine monophosphate dehydrogenase (IMPDH), leading to a reduction in guanosine triphosphate (GTP) levels, which are essential for viral RNA synthesis . Ribavirin also interacts with viral RNA-dependent RNA polymerase, causing lethal mutagenesis of the viral genome .

Cellular Effects

Ribavirin exerts extensive perturbation of cellular and viral gene expression. It affects various types of cells by disrupting cellular processes such as cell signaling pathways, gene expression, and cellular metabolism . Ribavirin’s impact on cell function includes inhibition of nucleocytoplasmic transport of eukaryotic initiation factor 4E (eIF4E)-sensitive mRNA, leading to reduced protein synthesis . Additionally, ribavirin induces oxidative stress and apoptosis in infected cells .

Molecular Mechanism

At the molecular level, ribavirin exerts its effects through several mechanisms. It is phosphorylated to ribavirin triphosphate, which inhibits IMPDH, reducing GTP levels . Ribavirin also acts as a mutagen, incorporating into viral RNA and causing lethal mutagenesis . Furthermore, ribavirin disrupts the subcellular localization of eIF4E, inhibiting its function in mRNA translation . These interactions collectively inhibit viral replication and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, ribavirin’s effects change over time. It has a long half-life and requires several weeks to reach steady-state concentrations . Ribavirin’s stability and degradation are influenced by its phosphorylation state, with phosphorylated metabolites being more stable . Long-term effects of ribavirin include sustained inhibition of viral replication and potential development of resistance .

Dosage Effects in Animal Models

The effects of ribavirin vary with different dosages in animal models. In mice, ribavirin at a dosage of 100 mg/kg/day prolonged survival and reduced viral titers in a model of Crimean-Congo hemorrhagic fever . High doses of ribavirin can cause toxic effects, including hemolytic anemia and teratogenicity . Threshold effects are observed, with higher doses leading to increased efficacy but also higher toxicity.

Metabolic Pathways

Ribavirin undergoes two primary metabolic pathways: reversible phosphorylation and degradation via deribosylation and amide hydrolysis . These pathways yield ribavirin triphosphate and triazole carboxylic acid metabolites . Ribavirin’s interaction with enzymes such as adenosine kinase and IMPDH is crucial for its antiviral activity . These interactions affect metabolic flux and metabolite levels, influencing ribavirin’s efficacy and toxicity.

Transport and Distribution

Ribavirin is transported and distributed within cells and tissues through equilibrative nucleoside transporters (ENTs) . Upon cellular entry, ribavirin is phosphorylated and accumulates in erythrocytes, leading to dose-limiting hemolytic anemia . Ribavirin’s large distribution volume and renal elimination contribute to its prolonged half-life and steady-state concentrations .

Subcellular Localization

Ribavirin’s subcellular localization affects its activity and function. It disrupts the localization of eIF4E, inhibiting its role in mRNA translation . Ribavirin’s interaction with eIF4E involves binding to its m7G cap structure, preventing eIF4E from facilitating cap-dependent translation . This disruption of subcellular organization is a key mechanism by which ribavirin exerts its antiviral effects.

准备方法

合成路线和反应条件: 利巴韦林通过化学酶法合成,该方法涉及 1,2,4-三唑-3-甲酰胺的化学合成,然后进行酶催化的转糖基化反应 . 关键中间体 1,2,4-三唑-3-甲酰胺由 5-氨基-1,2,4-三唑-3-羧酸使用 Chipen-Grinshtein 方法合成 . 最终产物通过 1,2,3,5-四-O-乙酰基-β-D-呋喃核糖与 1,2,4-三唑羧酸酯的缩合反应获得,然后用甲醇氨溶液处理 .

工业生产方法: 利巴韦林的工业生产涉及优化化学酶法,以实现高收率和高纯度。 该方法包括使用从大肠杆菌中分离出来的嘌呤核苷磷酸化酶作为生物催化剂 . 该方法确保了利巴韦林的可靠和高效生产,纯度超过 99.5% .

化学反应分析

反应类型: 利巴韦林会经历各种化学反应,包括磷酸化、脱核糖基化和酰胺水解 .

常用试剂和条件:

磷酸化: 利巴韦林在细胞内被腺苷激酶磷酸化,形成利巴韦林单磷酸、二磷酸和三磷酸代谢产物.

脱核糖基化和酰胺水解: 这些反应产生中间体,这些中间体在细胞内进一步加工.

相似化合物的比较

利巴韦林与其他核苷类似物进行比较,例如:

替卡地松: 结构相似,用于其抗病毒特性.

克拉屈滨: 另一种核苷类似物,在抗病毒治疗中应用.

莫努匹拉韦: 一种较新的抗病毒核苷类似物,具有不同的作用机制.

独特性: 利巴韦林的广谱抗病毒活性以及多种作用机制使其在核苷类似物中独树一帜 . 它能够靶向各种病毒途径以及在联合疗法中的应用突出了其在抗病毒治疗中的多功能性和重要性 .

属性

IUPAC Name |

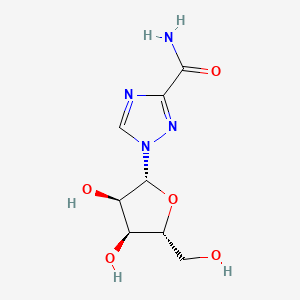

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUCXVSUMQZMFG-AFCXAGJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O5 | |

| Record name | RIBAVIRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023557 | |

| Record name | Ribavirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ribavirin is a white powder. Exists in two polymorphic forms. (NTP, 1992), Solid | |

| Record name | RIBAVIRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ribavirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble, Water-soluble, Slightly soluble in alcohol., In water, 142 mg/mL at 25 °C, 3.32e+01 g/L | |

| Record name | RIBAVIRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ribavirin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RIBAVIRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ribavirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Ribavirin is reported to have several mechanism of actions that lead to inhibition of viral RNA and protein synthesis. After activation by adenosine kinase to ribavirin mono-, di-, and triphosphate metabolites. Ribavirin triphosphate (RTP) is the predominant metabolite which directly inhibits viral mRNA polymerase by binding to the nucleotide binding site of the enzyme. This prevents the binding of the correct nucleotides, leading to a reduction in viral replication or to the production of defective virions. RTP also demonstrates an inhibitory action on viral mRNA guanylyltransferase and mRNA 2′-O-methyltransferase of dengue virus. Inhibition of these enzymes disrupts the posttranslational capping of the 5′ end of viral mRNA through ribavirin being incorporated at the 5′ end in place of guanosine and preventing the cap methylation step. Inhibition of host inosine monophosphate dehydrogenase (IMPDH) and subsequent depletion of GTP pool is proposed to be another mechanism of action of ribavirin. IMPDH catalyzes the rate-limiting step where inosine 5′-monophosphate is converted to xanthine monophosphate during guanosine monophosphate (GMP) synthesis. GMP is later converted to guanosine triphoshpate (GTP). Ribavirin monophosphate mimics inosine 5′-monophosphate and acts as a competitive inhibitor of IMPDH. Inhibited de novo synthesis of guanine nucleotides and decreased intracellular GTP pools leads to a decline in viral protein synthesis and limit replication of viral genomes. Ribavirin acts as a mutagen in the target virus to cause an 'error catastrophe' due to increased viral mutations. RTP pairs with cytidine triphosphate or uridine triphosphate with equal efficiency and to block HCV RNA elongation. It causes premature termination of nascent HCV RNA and increases mutagenesis by producing defective virions. Ribavirin also exerts an immunomodulatory action of the host to the virus by shifting a Th2 response in favor of a Th1 phenotype. Th2 response and production of type 2 cytokines such as IL-4, IL-5, and IL-10 stimulates the humoral response which enhances immunity toward the virus. Ribavirin enhanced induction of interferon-related genes, including the interferon-α receptor, and down-regulation of genes involved in interferon inhibition, apoptosis, and hepatic stellate cell activation in vitro., The exact mechanism of action of the antiviral activity of ribavirin has not been fully elucidated, but the drug appears to exert its antiviral activity by interfering with RNA and DNA synthesis and subsequently inhibiting protein synthesis and viral replication. The antiviral activity of the drug results principally in an intracellular virustatic effect in cells infected with ribavirin sensitive RNA or DNA viruses; however, specific mechanisms of action of the drug may vary depending on the virus. In virus infected cells in vitro, ribavirin generally exhibits a greater affinity for inhibition of viral DNA and RNA synthesis than cellular (host cell) DNA and RNA synthesis. However, in vesicular stomatitis virus infected cells in vitro, the drug appeared to exhibit a greater affinity for inhibition of cellular than viral RNA synthesis. Inhibition of cellular RNA synthesis usually occurs only at in vitro concentrations higher than those necessary for inhibition of cellular DNA synthesis., The antiviral activity of ribavirin appears to depend principally on intracellular conversion of the drug to ribavirin-5'-triphosphate and -monophosphate. Ribavirin-5'-diphosphate exhibits minimal antiviral activity compared with the monophosphate or triphosphate. Ribavirin is readily absorbed across the cellular plasma membrane, probably via a nucleoside transport mechanism. The drug is then converted via cellular enzymes to deribosylated ribavirin (the 1,2,4-triazole-3-carboxamide) and phosphorylated to ribavirin-5'-monophosphate, -diphosphate, and -triphosphate. Phosphorylation of ribavirin occurs principally in virus infected cells, but also occurs in uninfected cells. Ribavirin is converted to ribavirin-5'-monophosphate via adenosine kinase; the monophosphate is phosphorylated to the diphosphate and triphosphate via other cellular enzymes, including adenosine kinase. The enzyme deoxyadenosine kinase may also participate in the phosphorylation of ribavirin. Formation of ribavirin-5'-monophosphate appears to be the rate limiting step in the formation of ribavirin-5'-triphosphate. The extent of phosphorylation of ribavirin by both uninfected and virus-infected cells in vitro is directly related to the extracellular (eg, in the culture medium) concentration of the drug. Ribavirin-5'-triphosphate is the principal intracellular form of the drug,with only approximately 4 and 12% of the phosphorylated metabolites present as ribavirin-5'-diphosphate and -monophosphate, respectively. Transit of the drug out of cells appears to occur only after dephosphorylation via phosphatases., In vitro studies with influenza virus indicate that ribavirin-5'-triphosphate functions as a preferential inhibitor of viral RNA polymerase. Ribavirin-5'-triphosphate competes with adenosine-5'-triphosphate and guanosine-5'-triphosphate for viral RNA polymerase. Inhibition of cellular (host cell) RNA polymerase reportedly is minimal and reversible. In vitro studies with influenza virus have shown that ribavirin-5'-triphosphate also inhibits viral replication by inhibiting guanylyltransferase and methyltransferase, enzymes necessary for the addition of guanosine triphosphate to the 5' terminus ("cap") of viral messenger RNA (mRNA), and by competing with guanosine for incorporation into the 5' terminus of viral mRNA. Although the rate of synthesis of mRNA does not appear to be affected, the efficiency of translation of mRNA inviral replication is decreased by about 80%. Viruses in which the 5' mRNA terminus is naturally absent (eg, poliovirus) are generally not substantially inhibited by ribavirin., In vitro studies indicate that ribavirin inhibits phosphorylation of thymidine at drug concentrations of 2 umol/L (0.5 ug/mL) and that DNA synthesis is inhibited only at drug concentrations of 200 umol/L (50 ug/mL). Unlike acyclovir, ribavirin appears to be incorporated minimally, if at all, into growing chains of DNA and RNA. In vitro studies with vaccinia virus have shown that the virus DNA fails to coat in the presence of ribavirin, resulting in incomplete viral particles., At lower dosages, stimulation of antibody formation against some viruses has been reported. The drug has been shown to stimulate T cells (T-lymphocytes) indirectly by inhibiting splenic suppressor cells and to produce a dose dependent inhibition of antigen and mitogen induced proliferation of lymphocytes without affecting cell survival. In human infants, antibody formation against respiratory syncytial virus has decreased during therapy with ribavirin, but the clinical importance of this finding is not known. The drug has been shown to have little, if any, effect on antibody formation against influenza A or B or measles virus in infected patients. Decreases in antibody formation during viral infections may result from decreases in antigenic stimulation secondary to ribavirin-induced inhibition of viral replication or from a direct inhibition of antibody formation by the drug. Ribavirin may indirectly inhibit respiratory syncytial virus specific immunoglobulin E and histamine, which are increased in infants who have wheezing in association with respiratory syncytial virus infection, by decreasing respiratory syncytial virus and attendant antigenic stimulation. | |

| Record name | Ribavirin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RIBAVIRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, White crystalline powder | |

CAS No. |

36791-04-5 | |

| Record name | RIBAVIRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ribavirin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36791-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribavirin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036791045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribavirin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ribavirin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ribavirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ribavirin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBAVIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49717AWG6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RIBAVIRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ribavirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

345 to 349 °F (NTP, 1992), 174-176 °C, 166-168 °C (aq ethanol); 174-176 °C (ethanol)., 174 - 176 °C | |

| Record name | RIBAVIRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20994 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ribavirin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RIBAVIRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ribavirin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。